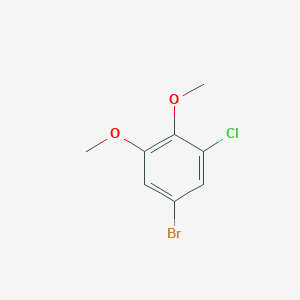

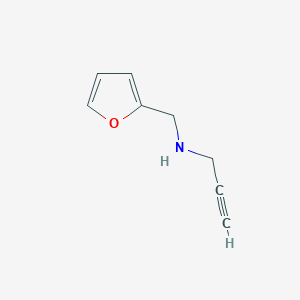

![molecular formula C18H13ClN4O2S2 B2509013 N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 714284-14-7](/img/structure/B2509013.png)

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a compound that belongs to a class of quinolinyl sulfonamides, which have been identified as potent inhibitors of methionine aminopeptidase (MetAP) and have shown potential as anticancer agents. These compounds have been synthesized and evaluated for their biological activities, particularly in the context of cancer research .

Synthesis Analysis

The synthesis of related quinolinyl sulfonamides involves the reaction of appropriate amines with sulfonyl chlorides. For instance, compounds with a sulfonamide fragment have been synthesized by reacting diamines such as 3,4-diaminobenzophenone or 8-aminoquinoline with sulfonyl chlorides like 4-nitrobenzensulfonyl chloride . Similarly, N-(3-chloro-2-quinoxalyl)arylsulfonamides have been synthesized by reacting 2,3-dichloroquinoxaline with substituted arylsulfonamides . These methods could be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinolinyl sulfonamides is characterized by the presence of a quinoline or quinoxaline moiety linked to a sulfonamide group. X-ray crystallography of related compounds has revealed that these inhibitors can form metal complexes at the active site of enzymes, such as MetAP, and are stabilized by hydrogen bonds and metal interactions . The presence of a thiophene moiety in the compound of interest would likely contribute to its binding affinity and specificity through additional interactions with the target protein.

Chemical Reactions Analysis

Quinolinyl sulfonamides can undergo various chemical reactions, including alkylation, which leads to the formation of N-methyl derivatives. They also exhibit the potential for nucleophilic substitution of the halogen atom when treated with O- and N-nucleophiles. The use of bifunctional nucleophiles can lead to the formation of condensed quinoxalines . These reactions could be explored to modify the compound of interest for improved biological activity or solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinyl sulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. The IR spectra of related compounds indicate that they exist in the form of amide tautomers in the solid state . The presence of different functional groups, such as the chlorophenyl group and the thiophene ring, would affect the compound's overall properties, including its interaction with biological targets and its pharmacokinetic profile.

Relevant Case Studies

Several quinolinyl sulfonamides have been evaluated for their anticancer activity. For example, a series of thiophene derivatives with sulfonamide moieties showed cytotoxic activities against the human breast cancer cell line MCF7, with some compounds exhibiting higher activity than the positive control, doxorubicin . Another study demonstrated that sulfonamide derivatives could induce apoptosis in cancer cells by activating pro-apoptotic genes and phosphorylation of p38 and ERK1/2 . These case studies highlight the therapeutic potential of quinolinyl sulfonamides, including the compound of interest, in cancer treatment.

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Research has shown that certain quinoxaline sulfonamides exhibit significant antibacterial activities. For instance, a study detailed the green synthesis of novel quinoxaline sulfonamides demonstrating efficient antibacterial activity against Staphylococcus spp. and Escherichia coli bacteria (Alavi et al., 2017). This highlights the potential of such compounds in addressing bacterial infections. Furthermore, sulfonamides bearing quinazolin-4(3H)ones were prepared and shown to possess remarkable antibacterial as well as antifungal activities, suggesting a broad spectrum of antimicrobial applicability (Patel et al., 2010).

Anticancer Activity

Quinoxaline sulfonamides have also been investigated for their anticancer properties. A study synthesized new sulfonamide derivatives and tested their pro-apoptotic effects on cancer cells, revealing the activation of apoptotic genes which is mediated by p38/ERK phosphorylation (Cumaoğlu et al., 2015). Another research effort led to the creation of novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties, which showed potential as anticancer agents due to their significant cytotoxic activities against human breast cancer cell lines (Ghorab et al., 2014).

Theoretical and Computational Studies

In addition to experimental research, theoretical investigations have been carried out on similar compounds. For example, a study on (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, a compound with structural similarities, discussed the synthesis, crystal structure, and theoretical investigations including NLO properties and molecular docking as potential cancer inhibitors (Kamaraj et al., 2021).

Metal Complexes and Enzyme Inhibition

Metal complexes of quinolinyl sulfonamides have been identified as potent methionine aminopeptidase inhibitors, highlighting the role of metal ions in enhancing the bioactivity of these compounds (Huang et al., 2006). This suggests their utility in the development of new therapeutic agents.

Orientations Futures

Mécanisme D'action

Target of Action

Quinoxaline derivatives, which this compound is a part of, have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Quinoxaline derivatives are known to influence various biochemical pathways .

Result of Action

Quinoxaline derivatives are known to have various biological activities .

Propriétés

IUPAC Name |

N-[3-(3-chloroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2S2/c19-12-5-3-6-13(11-12)20-17-18(22-15-8-2-1-7-14(15)21-17)23-27(24,25)16-9-4-10-26-16/h1-11H,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXICSFTOORGNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)

![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2508949.png)

![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)